molecular formula C20H15ClFN3O B5944828 3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine

3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5944828
M. Wt: 367.8 g/mol
InChI Key: RAHFTBBUBGFBLI-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of a hydrazine derivative with an appropriate diketone.

    Introduction of the chlorophenyl and fluorophenyl groups: This can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of phenolic substrates . This inhibition can be attributed to the compound’s ability to form stable complexes with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine: Lacks the methoxymethyl group, which may affect its reactivity and binding affinity.

    3-(4-chlorophenyl)-7-(4-methylphenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine: Substitution of the fluorophenyl group with a methylphenyl group alters its electronic properties.

Uniqueness

The presence of both chlorophenyl and fluorophenyl groups, along with the methoxymethyl moiety, makes 3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O/c1-26-12-17-19(14-2-6-15(21)7-3-14)20-23-11-10-18(25(20)24-17)13-4-8-16(22)9-5-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHFTBBUBGFBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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